10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo framework with a thione (C=S) group at position 11. Key structural elements include:
- 2,6-Dimethylphenyl substituent: Aromatic ring with sterically demanding methyl groups at ortho positions, influencing molecular rigidity and intermolecular interactions.
- 6-Methoxy group: Electron-donating substituent that modulates electronic density in the conjugated system.
- Thione functionality: A sulfur-containing group that distinguishes it from ketone (C=O) analogs, impacting hydrogen-bonding capacity and redox properties.
Its synthesis and characterization likely rely on X-ray crystallography (via tools like SHELX ) and spectral analysis.
Properties
IUPAC Name |
10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-12-8-6-9-13(2)18(12)23-20(26)22-17-14(3)21(23,4)25-19-15(17)10-7-11-16(19)24-5/h6-11,14,17H,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSDDJUXFMVBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=C(C=CC=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves multiple steps. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The 2,6-dimethylphenyl group in the target compound imposes significant steric hindrance compared to the 2,5-difluorophenyl group in , which instead prioritizes electronic effects (e.g., enhanced dipole interactions). Methoxy vs. Hydroxy Groups: The 6-methoxy group in the target compound is less polar than the 4-hydroxyphenyl group in , reducing H-bond donor capacity but improving metabolic stability.
Heteroatom Influence: Thione (C=S) vs. Dithia vs. Oxa: The 3,7-dithia substitution in introduces sulfur’s redox activity and larger atomic radius, which may affect conformational flexibility and electronic delocalization compared to the oxa group in the target compound.
Electronic Character: While the target compound and share a diazatricyclo core, their electronic profiles diverge due to substituents (electron-donating methoxy vs. electron-withdrawing fluorine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
